Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester
Description
Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a pyrido-pyrazine core with a tert-butyl ester group at the 6-position. Its structure combines a rigid aromatic system with a bulky, electron-donating ester substituent, making it relevant in materials science and medicinal chemistry . Synthetically, pyrido[3,4-b]pyrazine derivatives are often prepared via condensation reactions between 3,4-diaminopyridines and 1,2-diketones, as seen in analogous syntheses . The tert-butyl ester enhances steric hindrance and stability, distinguishing it from simpler esters like methyl or ethyl derivatives.
Properties
Molecular Formula |
C13H16N3O4- |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
LIXAAVSIXNGDTL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Spleen Tyrosine Kinase Inhibition
One of the prominent applications of Pyrido[3,4-b]pyrazine derivatives is their role as inhibitors of spleen tyrosine kinase (Syk). Syk is a critical enzyme involved in various signaling pathways related to immune responses and inflammation. Inhibiting Syk can be beneficial for treating diseases such as rheumatoid arthritis and certain types of cancer. Research has indicated that these compounds can effectively reduce Syk activity, thereby providing a therapeutic avenue for managing these conditions .
2. Anticancer Activity
Studies have demonstrated that Pyrido[3,4-b]pyrazine derivatives exhibit anticancer properties. For instance, specific derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes them potential candidates for further development as anticancer agents .
Material Science Applications
1. Synthetic Intermediates
Pyrido[3,4-b]pyrazine derivatives serve as important synthetic intermediates in the production of pharmaceuticals and agrochemicals. Their unique structure allows for the modification and development of new compounds with desirable biological activities. For example, the synthesis of 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has been identified as a precursor for developing new therapeutic agents .
2. Catalysis
Recent studies have explored the use of Pyrido[3,4-b]pyrazine derivatives in catalytic applications. Their ability to stabilize metal complexes makes them suitable for catalyzing various organic reactions, including cross-coupling reactions and other transformations that are vital in organic synthesis .
Case Studies
Mechanism of Action
The mechanism by which 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Compound A’s pyrido[3,4-b]pyrazine core exhibits stronger electron-withdrawing properties compared to pyridine or quinoxaline due to additional nitrogen atoms. For example:
- Pyridine-based polymers : Absorb at λmax ≈ 600 nm.
- Pyrido[3,4-b]pyrazine-based polymers : Show red-shifted absorption (λmax ≈ 633 nm), indicating enhanced charge-transfer interactions .
- Quinoxaline derivatives: Exhibit weaker electron withdrawal, leading to higher bandgap materials .
Ester Substituent Variations
The tert-butyl group in Compound A contrasts with smaller esters in similar compounds:
| Compound | Ester Group | Molecular Weight | Stability (Hydrolysis) | LogP (Predicted) |
|---|---|---|---|---|
| Compound A | tert-butyl | ~267.28* | High | 2.5–3.0 |
| Dimethyl pyrazine-2,3-dicarboxylate | Methyl | 210.18 | Moderate | 1.2–1.5 |
| Diethyl pyrazine-2,3-dicarboxylate | Ethyl | 238.24 | Moderate | 1.8–2.0 |
| Ko143 (BCRP inhibitor) | tert-butyl | 529.59 | High | 4.5–5.0 |
*Calculated based on and .
Key Observations :
- Tert-butyl esters (e.g., Compound A , Ko143) confer higher lipophilicity and hydrolytic stability compared to methyl/ethyl esters, improving membrane permeability and in vivo retention .
- Smaller esters (methyl/ethyl) are more reactive in hydrolysis, limiting their utility in drug design but favoring polymer synthesis .
Electron-Withdrawing Capacity
The pyrido[3,4-b]pyrazine core in Compound A enhances electron deficiency, making it superior to pyridine or quinoxaline in:
- Conjugated polymers: Lower bandgap (≈1.8 eV vs. 2.1 eV for quinoxaline), enabling near-infrared applications .
- Catalysis : Facilitates charge separation in conjugated porous polymers (CPPs) for oxygen reduction reactions .
Pharmacological Activity
- Kinase Inhibition: Disubstituted pyrido[3,4-b]pyrazines with aminophenyl groups (e.g., 4-(piperidin-1-yl)aniline) show IC50 values <1 µM against cancer-related kinases, highlighting the scaffold’s versatility .
Biological Activity
Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester (commonly referred to as compound 1) is a complex organic compound recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C13H17N3O4
- Molar Mass : 279.29 g/mol
- CAS Number : 264623-57-6
- Density : 1.309 g/cm³
- Storage Conditions : 2-8°C
- Sensitivity : Irritant
The biological activity of compound 1 is attributed to its structural features that allow it to interact with various molecular targets. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Cellular Interaction : The compound can influence cell signaling pathways, potentially leading to apoptosis in cancer cells.
Biological Activities
Recent studies have highlighted several notable biological activities associated with compound 1:
- Antimicrobial Activity :
- Antitumor Properties :
- Anti-inflammatory Effects :
- Vasodilation Effects :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
